molecular formula C11H12N2O2 B1600020 N-methoxy-N-methyl-1H-indole-2-carboxamide CAS No. 156571-69-6

N-methoxy-N-methyl-1H-indole-2-carboxamide

Cat. No. B1600020
M. Wt: 204.22 g/mol
InChI Key: VRWATQWEBYZACT-UHFFFAOYSA-N
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Description

N-methoxy-N-methyl-1H-indole-2-carboxamide, also known as MEAI, is a research chemical that belongs to the indole family. It is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MEAI has been found to have a unique mechanism of action in the brain, which makes it a promising candidate for future research.

Scientific Research Applications

Catalytic Coupling Reactions

One application of N-methoxy-1H-indole-1-carboxamide, a compound closely related to N-methoxy-N-methyl-1H-indole-2-carboxamide, is in Rh(III)-catalyzed selective coupling reactions. This process involves the efficient and mild coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids. The procedure is noted for its versatility in product formation, including selective C-C and C-C/C-N bond formations. Kinetic isotope effect studies have revealed insights into the mechanism of C-H activation and electrophilic addition in these reactions (Zheng, Zhang, & Cui, 2014).

Pharmaceutical Research

In pharmaceutical research, compounds such as substituted indole-5-carboxamides and indole-6-carboxamides, which are structurally similar to N-methoxy-N-methyl-1H-indole-2-carboxamide, have shown potential as selective antagonists of peptidoleukotrienes. These compounds have been explored for their roles in inhibiting histamine release from basophilic leukocytes and chopped lung tissue, indicating potential antiallergic properties (Unangst et al., 1989).

Material Science

In material science, N-methoxy-1H-indole-1-carboxamides have been used in the synthesis of C60-fused 3,4-dihydropyrimido[1,6-a]indol-1(2H)-ones through palladium-catalyzed C-H activation and subsequent cyclization with [60]fullerene. This demonstrates the utility of indole derivatives in the development of novel materials (Hussain, Chen, & Wang, 2019).

Anticancer Research

Research on N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives, which share a similar indole structure with N-methoxy-N-methyl-1H-indole-2-carboxamide, has shown promise in anticancer drug development. These derivatives have been evaluated as potential inhibitors of the epidemal growth factor receptor (EGFR) and exhibit potent anticancer activities against various cancer cell lines (Lan et al., 2017).

Lipid-Lowering Agents

Indole-2-carboxamide derivatives, including those similar to N-methoxy-N-methyl-1H-indole-2-carboxamide, have been evaluated as lipid-lowering agents. Studies have shown that these compounds significantly reduce plasma triglyceride and total cholesterol levels, suggesting potential applications in treating hyperlipidemia and atherosclerosis (Al-qirim, Shahwan, & Shattat, 2009).

properties

IUPAC Name

N-methoxy-N-methyl-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-13(15-2)11(14)10-7-8-5-3-4-6-9(8)12-10/h3-7,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWATQWEBYZACT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC2=CC=CC=C2N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20455033
Record name N-methoxy-N-methyl-1H-indole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methoxy-N-methyl-1H-indole-2-carboxamide

CAS RN

156571-69-6
Record name N-methoxy-N-methyl-1H-indole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1H-indole-2-carboxylic acid (from Aldrich, 2.5 g, 16 mmol), O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (7.6 g, 20 mmol) and triethylamine (11 mL, 78 mmol) in N,N-dimethylformamide (20 mL) was stirred at room temperature for 10 minutes. N,O-Dimethylhydroxylamine hydrochloride (2.0 g, 20 mmol) was added and the resulting suspension was stirred at room temperature for 2 hours. The mixture was quenched with water, extracted with EtOAc. The combined organic layers were dried over Na2SO4, concentrated and purified on silica gel (eluting with 0-50% EtOAc in hexane) to give the desired product (2.7 g, 85%). LCMS calculated for C11H13N2O2(M+H)+: m/z=205.1. Found: 205.1.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
J Zhao, P Roy, H Tang, X Ma, Q Di, J Quan… - …, 2022 - Taylor & Francis
… A solution of N-methoxy-N-methyl-1H-indole-2-carboxamide 2 (1.5 g, 7.4 mmol, 1.0 eq) in anhydrous DMF (20 ml) was slowly treated with dry, 90% NaH (0.266 g, 11.1 mmol, 1.5 eq) at …
Number of citations: 1 www.tandfonline.com
HY Sagong, JD Rosado-Lugo, EJ Bryan… - Medicinal Chemistry …, 2022 - Springer
… 5-Bromo-N-methoxy-N-methyl-1H-indole-2-carboxamide (600 mg, 2.12 mmol) was dissolved in anhydrous tetrahydrofuran (50 mL). The mixture was cooled to -78 C, then, a solution of …
Number of citations: 6 link.springer.com
A Kamlah, F Lirk, F Bracher - Tetrahedron, 2016 - Elsevier
… Method B: Prepared following General Procedure 1 from 3-bromo-N-methoxy-N-methyl-1H-indole-2-carboxamide (6) (300 mg, 1.06 mmol) and methyllithium (1.6M in diethyl ether, 1.33 …
Number of citations: 22 www.sciencedirect.com
S Hayashi, N Ueno, A Murase… - Journal of enzyme …, 2014 - Taylor & Francis
… 6-Chloro-N-methoxy-N-methyl-1H-indole-2-carboxamide (17). To a stirred suspension of 6-… To a stirred solution of 6-chloro-N-methoxy-N-methyl-1H-indole-2-carboxamide 17 (1.193 g, …
Number of citations: 10 www.tandfonline.com
RB Kolhatkar, SK Ghorai, C George… - Journal of medicinal …, 2003 - ACS Publications
… Synthesis of N-Methoxy-N-methyl-1H-indole-2-carboxamide (16). A solution of indole-2-… Into a solution of N-methoxy-N-methyl-1H-indole-2-carboxamide 16 (0.200 g, 0.98 mmol) in …
Number of citations: 39 pubs.acs.org
H Tang, P Roy, Q Di, X Ma, Y Xiao, Z Wu, J Quan… - Biomedicine & …, 2022 - Elsevier
… Into a solution of N-methoxy-N-methyl-1H-indole-2-carboxamide XCR-3a (1.5 g, 7.4 mmol, 1.0 eq) in anhydrous DMF (20 mL) was slowly treated with dry, 90% NaH (0.266 g, 11.1 mmol…
Number of citations: 5 www.sciencedirect.com
J Daviesa, D Leonoria - scholar.archive.org
… N-Methoxy-N-methyl-1H-indole-2-carboxamide (S2) …
Number of citations: 0 scholar.archive.org
CH Alves Esteves, PD Smith… - The Journal of Organic …, 2017 - ACS Publications
Synthesis of substituted β-carbolines was accomplished by utilizing the catalytic enolate arylation reaction of ketones in conjunction with several 3-bromoindole derivatives. Quenching …
Number of citations: 18 pubs.acs.org
M Rawat - 2004 - search.proquest.com
A successful syntheses of Fischer indole carbene complexes has been achieved and their utility in the synthesis of carbazoquinocin-C via the photochemical ortho-benzannulation with …
Number of citations: 0 search.proquest.com

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